molecular formula C9H15Cl2N3O B1372005 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride CAS No. 1197707-77-9

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride

Cat. No.: B1372005
CAS No.: 1197707-77-9
M. Wt: 252.14 g/mol
InChI Key: UQYSADUDHWMLDE-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is a derivative of propanamide, featuring an amino group and a pyridinylmethyl substituent. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is utilized in several scientific research fields:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and 3-aminopropanoic acid.

    Condensation Reaction: The 3-pyridinecarboxaldehyde is reacted with 3-aminopropanoic acid under acidic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 3-amino-N-(pyridin-3-ylmethyl)propanamide.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
  • 3-amino-N-(pyridin-4-ylmethyl)propanamide dihydrochloride
  • 3-amino-N-(pyridin-3-ylmethyl)butanamide dihydrochloride

Uniqueness

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the pyridinylmethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

3-amino-N-(pyridin-3-ylmethyl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;;/h1-2,5-6H,3-4,7,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSADUDHWMLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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